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Cat. No.: B15136792

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ampreloxetine, a novel
norepinephrine reuptake inhibitor (NRI), against the dopamine transporter (DAT) and the
serotonin transporter (SERT). The information presented herein is intended to support research
and drug development efforts by offering a clear, data-driven comparison with other selective
and non-selective norepinephrine reuptake inhibitors.

Executive Summary

Ampreloxetine (also known as TD-9855) is a potent and selective norepinephrine transporter
(NET) inhibitor.[1] Preclinical in vitro studies have demonstrated that ampreloxetine possesses
a notable selectivity for the norepinephrine transporter over the serotonin transporter, with a 4-
to 10-fold greater inhibitory potency at human and rat NET compared to SERT.[1] Furthermore,
ampreloxetine is reported to not inhibit the dopamine transporter (DAT).[2] This selectivity
profile distinguishes it from other monoamine reuptake inhibitors and is a critical aspect of its
pharmacological characterization.

Comparative Selectivity Data

The following table summarizes the in vitro binding affinities (Ki) of ampreloxetine and other
relevant norepinephrine reuptake inhibitors for the dopamine transporter (DAT) and the
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serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Selectivity (SERT

Compound DAT Ki (nM) SERT Ki (nM) Ki | NET Ki)
Ampreloxetine (TD- No inhibition 4- to 10-fold less 410

9855) reported[2] potent than at NET[1]

Reboxetine >10,000 129 ~117
Atomoxetine 6.1 >1,000 ~164
Desipramine Not available 24.7 Not available
Duloxetine 310 0.8 0.002
Venlafaxine 2480 25 0.01

Note: The selectivity ratio for ampreloxetine is based on inhibitory potency in uptake assays
rather than direct Ki values.

In addition to in vitro binding data, in vivo transporter occupancy studies in rats have shown
plasma EC50 values for ampreloxetine of 11.7 ng/mL for NET and 50.8 ng/mL for SERT.[2] The
projected human plasma EC50 values for occupancy are 5.5 ng/mL for NET and 23.9 ng/mL for
SERT.[1]

Experimental Protocols

The binding affinity (Ki) and functional inhibition (IC50) of compounds for monoamine
transporters are typically determined through radioligand binding assays and neurotransmitter
uptake inhibition assays, respectively.

Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine and
serotonin transporters.

Methodology:
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o Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the
human dopamine transporter (hDAT) or human serotonin transporter (hRSERT). This is
typically achieved by homogenizing the cells in a cold buffer solution and isolating the
membrane fraction through centrifugation.

o Assay Components: The assay is conducted in a multi-well plate format and includes:

o Radioligand: A specific radioactive ligand that binds with high affinity to the target
transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram or [3H]paroxetine for SERT).

o Test Compound: A range of concentrations of the unlabeled test compound (e.qg.,
ampreloxetine).

o Membrane Preparation: A fixed amount of the prepared cell membranes.

o Incubation Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.

Incubation: The components are incubated together to allow the binding to reach equilibrium.

Separation of Bound and Free Radioligand: The bound radioligand is separated from the
unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the
cell membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.

Data Analysis:

o Non-specific binding is determined in the presence of a high concentration of a known,
potent inhibitor for the respective transporter.

o Specific binding is calculated by subtracting the non-specific binding from the total binding.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis of the competition
binding curve.
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o The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff
equation: Ki = 1C50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd
is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake
of dopamine or serotonin into cells.

Methodology:

o Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or human
serotonin transporter (hSERT) are cultured in appropriate media.

o Assay Setup: The cells are plated in multi-well plates and incubated until they form a
confluent monolayer.

e Pre-incubation: The cells are washed and pre-incubated with a buffer solution.

« Inhibition: The cells are then incubated with various concentrations of the test compound
(e.g., ampreloxetine).

» Uptake Initiation: A solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine
or [3H]serotonin) is added to initiate the uptake process.

» Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly
washing the cells with ice-cold buffer to remove the extracellular radiolabeled
neurotransmitter.

o Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is
guantified using a scintillation counter.

o Data Analysis:

o Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by
using non-transfected cells.
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o The concentration of the test compound that inhibits 50% of the specific neurotransmitter
uptake (IC50) is determined by analyzing the dose-response curve.

Visualizing Ampreloxetine's Selectivity

The following diagram illustrates the selectivity profile of ampreloxetine, highlighting its primary
target and its differential activity at the dopamine and serotonin transporters.
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Caption: Ampreloxetine's monoamine transporter selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15136792#ampreloxetine-s-selectivity-
profile-against-dat-and-sert]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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